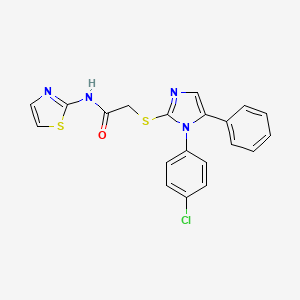

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS2/c21-15-6-8-16(9-7-15)25-17(14-4-2-1-3-5-14)12-23-20(25)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEPLERBXHDFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Introduction: The final step involves the acylation of the thioether-imidazole intermediate with a thiazole-containing acetic acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Biological Applications

The potential applications of this compound extend into various biological fields:

Anticancer Activity

Research has shown that compounds containing thiazole and imidazole moieties can exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results:

- A study indicated that novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides displayed strong selectivity against mouse embryoblast and human lung adenocarcinoma cells, with certain compounds achieving IC50 values as low as 23.30 mM .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 19 | NIH/3T3 | 23.30 |

| 19 | A549 | >1000 |

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Several studies have explored the antibacterial efficacy of thiazole derivatives:

- A group of researchers synthesized imidazotriazole-incorporated thiazoles that exhibited good to moderate activity against various bacterial strains, surpassing standard treatments like amphotericin B against Staphylococcus epidermidis .

Enzyme Inhibition

The interaction of the compound with specific enzymes can lead to inhibition or modulation of their activity:

- The presence of the imidazole and thiazole rings may facilitate binding interactions that could inhibit enzyme activity, making these compounds candidates for drug development targeting specific biochemical pathways.

Case Study 1: Synthesis and Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry detailed the synthesis of thiazole-imidazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated a structure–activity relationship (SAR) where specific substitutions on the phenyl rings enhanced cytotoxicity against cancer cells .

Case Study 2: Antibacterial Efficacy Assessment

Another investigation focused on synthesizing phenylthiazol derivatives and assessing their antibacterial activities. The results showed that certain derivatives had significant activity against multiple bacterial strains, indicating their potential as therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to methyl or methoxy groups in analogues like 9d and 9e . This substitution is critical for target binding, as seen in studies where halogenated aryl groups improved potency against kinase enzymes .

- Thiazole Position : The thiazol-2-yl group in the target compound differs from the thiazol-5-yl group in Evren et al.’s derivatives. This positional change may alter hydrogen-bonding patterns with biological targets, as evidenced by 4c’s superior selectivity over 4a .

Pharmacological Profiles

- Anticancer Activity : The target compound’s imidazole-thiazole scaffold aligns with 4a and 4c, which showed apoptosis induction in A549 lung cancer cells. However, the 4-chlorophenyl group may confer enhanced cytotoxicity compared to 4a’s methylimidazole substituent .

- Antimicrobial Potential: Benzimidazole-triazole-thiazole hybrids (9a-e) demonstrated broad-spectrum antimicrobial activity, suggesting the target compound’s imidazole-thiazole core could similarly target microbial enzymes like dihydrofolate reductase .

- Enzyme Inhibition : Molecular docking studies for 9c revealed strong binding to α-glucosidase, a target for antidiabetic drugs. The target compound’s thioether linker may improve binding over triazole-containing analogues .

Computational and Spectral Analysis

- Electrostatic Potential: Tools like Multiwfn could map the electron density of the thiazole and imidazole rings, highlighting nucleophilic/electrophilic regions critical for target interactions .

- Spectral Data : The target compound’s ¹H-NMR would show distinct peaks for the 4-chlorophenyl (δ 7.4–7.6 ppm) and thiazole protons (δ 8.1–8.3 ppm), comparable to Evren et al.’s derivatives .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS No. 1226455-85-1) is a synthetic organic molecule that integrates imidazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer activities.

- Chlorophenyl and Phenyl Groups : These groups may enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is likely mediated through interactions with various enzymes and receptors. The imidazole and thiazole rings can participate in hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to inhibit bacterial growth effectively. A study demonstrated that similar imidazole-thiazole compounds displayed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells. For example, studies have shown that certain thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations . The presence of specific substituents, such as methyl or chloro groups, can enhance this activity by increasing binding affinity to target proteins involved in cancer progression.

Anticonvulsant Activity

Some studies have explored the anticonvulsant potential of thiazole-containing compounds. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl or imidazole rings can significantly impact anticonvulsant efficacy. Compounds similar to the target compound showed promising results in animal models of epilepsy, suggesting a possible therapeutic application in seizure disorders .

Comparative Analysis with Similar Compounds

A comparison with other imidazole-thiazole derivatives reveals unique aspects of this compound:

| Compound Name | Structure | Notable Activity | Reference |

|---|---|---|---|

| Compound A | Imidazole-Thiazole | Antimicrobial | |

| Compound B | Benzimidazole | Antitumor | |

| Compound C | Thiazole Derivative | Anticonvulsant |

This table illustrates how variations in substituents and ring structures influence biological activity, positioning this compound as a potentially unique candidate for further exploration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Antimicrobial Study : A recent investigation into thiazole derivatives demonstrated significant antibacterial effects against E. coli and S. aureus strains, with some compounds achieving MIC values below 10 µg/mL .

- Anticancer Research : In vitro studies on imidazole-thiazole derivatives showed marked cytotoxicity against human cancer cell lines. For example, one study found an IC50 value of 1.61 µg/mL for a closely related compound against breast cancer cells .

- Pharmacological Evaluation : Another research effort evaluated the anticonvulsant properties of thiazole derivatives in animal models, reporting a notable reduction in seizure frequency compared to control groups .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR validate the imidazole, thiazole, and acetamide moieties by identifying proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 452.05 for CHClNOS) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What preliminary biological screening approaches are recommended to evaluate its pharmacological potential?

Q. Basic

- Enzyme inhibition assays : Test activity against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates. IC values are determined via dose-response curves .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure MIC (Minimum Inhibitory Concentration) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity vs. normal cells (e.g., HEK293) .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to enhance solubility of intermediates .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways (e.g., imidazole cyclization) .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, pH, and reagent stoichiometry .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay standardization : Replicate experiments using identical cell lines (ATCC-validated) and assay protocols (e.g., ATP-based viability vs. resazurin) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation in vitro vs. in vivo .

- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Q. Advanced

- Bioisosteric replacement : Substitute thiazole with 1,3,4-thiadiazole to evaluate impact on binding affinity .

- Substituent scanning : Systematically vary substituents on the imidazole (e.g., electron-withdrawing vs. donating groups) and measure changes in IC .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and guide rational modifications .

How can computational methods predict biological targets and binding mechanisms?

Q. Advanced

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrophobic, H-bond donor/acceptor features) using Schrödinger Phase to identify potential targets .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess stability of binding poses .

- QSAR modeling : Develop quantitative models using descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.